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Compound of Interest

Compound Name:
1-(2-BOC-Aminoethyl)-2-methyl-

1H-benzimidazole

CAS No.: 1414029-35-8

Cat. No.: B581756

Get Quote

Executive Summary
Compound: 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole CAS Registry Number:

141829-07-2

This technical guide profiles CAS 141829-07-2, a high-value synthetic intermediate used in the

development of benzimidazole-based therapeutics. Structurally, it consists of a 2-

methylbenzimidazole core functionalized at the N1-position with a BOC-protected ethylamine

linker.

This scaffold serves as a critical "masked" diamine, providing a stable platform for developing

H1-antihistamines, antiviral agents, and kinase inhibitors. Its primary utility lies in the

orthogonality of the BOC protecting group, which allows for harsh chemical modifications on

the benzimidazole core or the 2-methyl position before releasing the primary amine for

downstream diversification.

Part 1: Chemical Identity & Properties[1][2][3]
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The following data establishes the baseline identity for CAS 141829-07-2. Researchers should

verify incoming raw materials against these specifications.

Property Specification

IUPAC Name
tert-butyl [2-(2-methyl-1H-benzimidazol-1-

yl)ethyl]carbamate

CAS Number 141829-07-2

Molecular Formula C₁₅H₂₁N₃O₂

Molecular Weight 275.35 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO, DMF; Insoluble

in water

pKa (Calc) ~5.5 (Benzimidazole N3), ~12 (Carbamate NH)

Key Functional Groups
Benzimidazole (heterocycle), Carbamate

(protected amine)

Part 2: Synthetic Architecture & Causality
The synthesis of CAS 141829-07-2 relies on a nucleophilic substitution (

) reaction. The choice of reagents and conditions is dictated by the need to control
regioselectivity (N1 vs. N3 alkylation) and chemoselectivity (preventing BOC deprotection).

The Synthetic Logic
Substrate: 2-Methylbenzimidazole (2-MeBI).[1] The 2-methyl group is essential for steric bulk

and pharmacophoric binding in many H1-antagonists.

Alkylating Agent:N-Boc-2-bromoethylamine. The bromide is a sufficient leaving group; the

BOC group prevents the amine from acting as a competing nucleophile (preventing

polymerization).
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Base Selection: A mild-to-strong inorganic base (Cs₂CO₃ or K₂CO₃) is preferred over NaH for

scale-up to minimize safety risks, although NaH provides faster kinetics.

Solvent System: Polar aprotic solvents (DMF or DMSO) are required to solvate the

benzimidazole anion and facilitate the

attack.

Experimental Protocol (Self-Validating System)
Objective: Synthesis of CAS 141829-07-2 via N-alkylation.

Reagents:

2-Methylbenzimidazole (1.0 eq)

N-Boc-2-bromoethylamine (1.2 eq)

Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Alternative: K₂CO₃]

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

Activation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-

Methylbenzimidazole in anhydrous DMF (5 mL/mmol). Add Cs₂CO₃. Stir at Room

Temperature (RT) for 30 minutes.

Why: This deprotonates the benzimidazole N-H (pKa ~12.8), creating a potent

nucleophile.

Alkylation: Add N-Boc-2-bromoethylamine dropwise (dissolved in minimal DMF) to the

reaction mixture.

Control: Maintain temperature < 40°C to prevent elimination of the alkyl bromide to an

alkene.

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
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Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (low

Rf) should disappear, and a new, less polar spot (Product) should appear.

Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product often

precipitates.

If Solid: Filter and wash with water.[2]

If Oil: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

Na₂SO₄.[2]

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography

(Gradient: 0-50% EtOAc in Hexanes).

Part 3: Visualization of Workflows
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the transformation from raw materials to the target scaffold, highlighting

the critical transition state logic.
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Caption: Figure 1. Base-mediated N-alkylation pathway for the synthesis of CAS 141829-07-2.

Diagram 2: Downstream Utility (The "Why")
This diagram demonstrates how CAS 141829-07-2 serves as a divergent point for drug

discovery, specifically comparing it to the synthesis of Bilastine-like analogs.
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Caption: Figure 2. Divergent synthesis applications. The scaffold enables access to multiple

therapeutic classes via the free amine.

Part 4: Quality Control & Analytic Validation
To ensure the integrity of the synthesized compound, the following analytical markers must be

met.

Proton NMR (¹H-NMR) Expectations
Solvent: DMSO-d₆ or CDCl₃

Aromatic Region (7.1 - 7.7 ppm): Multiplets corresponding to the 4 protons of the

benzimidazole ring.

NH Carbamate (~5.0 - 6.5 ppm): Broad singlet (exchangeable).

N-CH₂ (Benzimidazole side) (~4.2 ppm): Triplet. This shift is distinct due to the deshielding

effect of the aromatic ring.
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N-CH₂ (Carbamate side) (~3.4 ppm): Multiplet/Triplet.

2-Methyl Group (~2.6 ppm): Singlet. Sharp and distinct.

BOC Group (~1.4 ppm): Strong singlet integrating to 9 protons.[2]

Mass Spectrometry (ESI-MS)
Molecular Ion: Expect

.

Fragment Ion: Loss of BOC group often yields

(free amine core) or

.

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[3]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The BOC group is stable,

but the benzimidazole nitrogen can be sensitive to oxidation over long periods.

Handling: Use standard PPE. Avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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